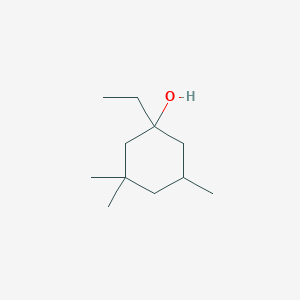
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol is a chemical compound with the molecular formula C11H22O. It is a cyclohexanol derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol can be synthesized through the hydrogenation of isophorone. The reaction involves the addition of hydrogen to isophorone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on physiological pathways.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A similar compound with three methyl groups attached to the cyclohexane ring but lacking the ethyl group.
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .
Properties
CAS No. |
3622-50-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-ethyl-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9,12H,5-8H2,1-4H3 |
InChI Key |
YGFGIINUFVLBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



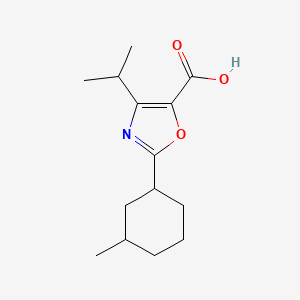
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
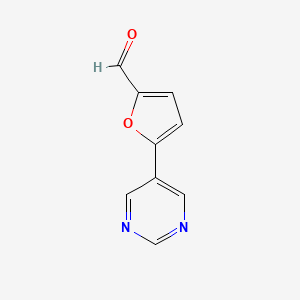

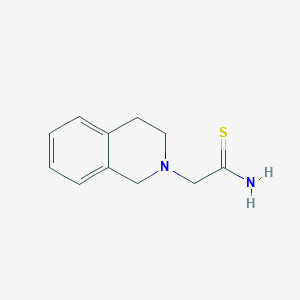
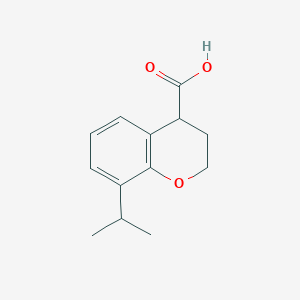
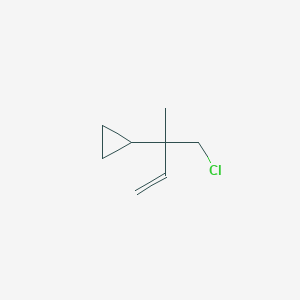

![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
